molecular formula C7H9ClN2O2S B2404655 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride CAS No. 1936545-54-8

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride

Cat. No.: B2404655
CAS No.: 1936545-54-8
M. Wt: 220.67
InChI Key: LRCPBFWWRQWSIR-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core fused with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride typically involves the reaction of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biomolecules and in the synthesis of complex organic compounds .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCPBFWWRQWSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)S(=O)(=O)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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